1-Monopalmitin
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLMUACJMDIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891470 | |
| Record name | 1-Glyceryl monohexadecanoate | |
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Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |
| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Palmitoyl glycerol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Insoluble in water, soluble in ethanol and toluene at 50 °C | |
| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |
| Record name | 1-Monopalmitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Palmitoyl glycerol | |
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| Record name | (S)-2,3-Dihydroxypropyl palmitate | |
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| Record name | Glycerides, C16-22 | |
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| Record name | 1-Monopalmitin | |
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| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |
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| Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C16-22 | |
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| Record name | 1-Glyceryl monohexadecanoate | |
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| Record name | Glycerides, C16-22 | |
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| Record name | (±)-2,3-dihydroxypropyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (S)-2,3-dihydroxypropyl palmitate | |
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| Record name | 2,3-dihydroxypropyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerol palmitate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Unveiling 1-Monopalmitin: A Technical Guide to its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monopalmitin, a monoacylglycerol containing palmitic acid, is a molecule of significant interest in various scientific fields, including pharmacology and drug development. Its natural occurrence in a diverse range of plant and algal species makes it a readily accessible compound with potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, alongside detailed experimental protocols for its isolation and purification. The information presented herein is intended to equip researchers with the necessary knowledge to efficiently obtain this valuable compound for further investigation.
Natural Sources of this compound
This compound has been identified in a variety of natural sources, primarily within the plant and algal kingdoms. The concentration of this compound can vary significantly between species and even within different parts of the same organism. A summary of notable natural sources is presented in Table 1.
| Natural Source | Family/Group | Part of Organism | Quantitative Data (if available) |
| Spirulina major | Cyanobacteria | Whole organism | 27.4% of the methanol extract |
| Mougeotia nummuloides | Zygnematophyceae (Green Algae) | Whole organism | Principle active constituent |
| Neolitsea daibuensis | Lauraceae | Roots | Present |
| Perilla frutescens (Perilla) | Lamiaceae | Leaves and Seeds | Present in lipid fraction |
| Trichosanthes tricuspidata | Cucurbitaceae | - | Present |
| Momordica charantia (Bitter Melon) | Cucurbitaceae | Fruits | Present |
Table 1: Natural Sources of this compound
Isolation and Purification of this compound: A General Experimental Workflow
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, purification, and analysis. The following section outlines a detailed, generalized experimental protocol based on established lipid chemistry techniques.
Experimental Protocol
1. Sample Preparation:
-
Fresh plant or algal material should be harvested and immediately processed to minimize degradation of lipids.
-
The material is thoroughly washed with distilled water to remove any debris or contaminants.
-
For efficient extraction, the sample should be lyophilized (freeze-dried) to remove water and then ground into a fine powder.
2. Lipid Extraction (Modified Bligh-Dyer Method):
-
To 1 gram of the dried powder in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.
-
Add 1.25 mL of chloroform to the mixture and vortex for another minute.
-
Add 1.25 mL of distilled water to induce phase separation and vortex for an additional minute.
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the layers. Three layers will be observed: an upper aqueous (methanol-water) layer, a lower organic (chloroform) layer containing the lipids, and a solid pellet of cell debris at the interface.
-
Carefully collect the lower chloroform layer using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Repeat the extraction process on the remaining aqueous layer and cell debris with an additional 2 mL of chloroform to maximize the lipid yield. Combine the chloroform extracts.
-
Evaporate the chloroform from the combined extracts under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lipid extract.
3. Purification by Column Chromatography:
-
Prepare a silica gel slurry by mixing silica gel (60-120 mesh) with a non-polar solvent (e.g., hexane).
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude lipid extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully load the dissolved extract onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether.
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation of different lipid classes by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualizing with a suitable stain (e.g., iodine vapor or a phosphomolybdic acid spray followed by heating).
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
4. Analysis and Quantification:
-
High-Performance Liquid Chromatography (HPLC):
-
The purified sample can be analyzed by reversed-phase HPLC using a C18 column.
-
A suitable mobile phase could be a gradient of acetonitrile and water.
-
Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
-
Quantification is performed by comparing the peak area of the sample to a calibration curve generated from this compound standards of known concentrations.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For GC-MS analysis, the hydroxyl groups of this compound must be derivatized to increase its volatility. This can be achieved by silylation (e.g., using BSTFA) or acetylation.
-
The derivatized sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
The mass spectrum of the eluting peak corresponding to the derivatized this compound is compared with a reference spectrum for identification.
-
Quantification can be achieved using an internal standard method.
-
Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from a natural source.
1-Monopalmitin CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Monopalmitin, a monoacylglycerol with significant biological activities. The document details its chemical and physical properties, including its CAS number and molecular weight. A significant focus is placed on its role as an activator of the PI3K/Akt signaling pathway and an inhibitor of P-glycoprotein (P-gp), highlighting its potential in cancer research and drug development. Detailed experimental protocols for the analysis and functional characterization of this compound are provided, along with visual representations of key pathways and workflows to facilitate understanding and replication of methodologies.
Chemical and Physical Properties
This compound, also known as 1-palmitoyl-rac-glycerol, is a monoglyceride consisting of a glycerol backbone esterified with one molecule of palmitic acid.[][2] It is a naturally occurring compound found in various plants and algae.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 542-44-9 | [][4][5][6] |
| Molecular Formula | C₁₉H₃₈O₄ | [][3][4][5] |
| Molecular Weight | 330.5 g/mol | [][3][4][5] |
| IUPAC Name | 2,3-dihydroxypropyl hexadecanoate | [3][4] |
| Appearance | White to off-white powder or solid | [2][3] |
| Solubility | Insoluble in water; soluble in ethanol and toluene at 50 °C. | [3] |
Biological Activity and Signaling Pathways
This compound exhibits notable biological activities, particularly in the context of cancer cell biology. It has been identified as an activator of the PI3K/Akt signaling pathway and an inhibitor of the P-glycoprotein (P-gp) multidrug transporter.[4][7]
PI3K/Akt Signaling Pathway Activation
This compound has been shown to activate the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[4][7] This activation can paradoxically lead to apoptosis in certain cancer cells, such as non-small cell lung cancer (NSCLC) cells.[7] The proposed mechanism involves the induction of G2/M cell cycle arrest and caspase-dependent apoptosis.[4][7] Furthermore, this compound has been observed to suppress the expression of Inhibitor of Apoptosis Proteins (IAPs).[4][7] Interestingly, it also induces a cytoprotective autophagy, which can be inhibited to enhance the cytotoxic effects of this compound.[7]
P-glycoprotein (P-gp) Inhibition
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells.[][4] By inhibiting P-gp, this compound can increase the intracellular accumulation of co-administered chemotherapy drugs, potentially overcoming multidrug resistance.[][4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of this compound.
UHPLC-MS Analysis of this compound
This method is for the quantification of this compound in a sample.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (MS)
Chromatographic Conditions:
-
Column: Hypersil GOLD aQ C18 (100 mm × 2.1 mm, 1.9 µm particle size)[]
-
Mobile Phase A: 0.1% Formic acid in water[]
-
Mobile Phase B: Methanol[]
-
Flow Rate: 0.2 mL/min[]
-
Gradient:
-
0-2 min: 5% B[]
-
2-16 min: Increase to 100% B[]
-
16-26 min: Hold at 100% B[]
-
Mass Spectrometry Conditions:
-
Ionization Mode: To be optimized based on the instrument (e.g., Electrospray Ionization - ESI)
-
Scan Mode: To be optimized (e.g., Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM)
Cell Viability Assay
To assess the effect of this compound on cell proliferation.
Materials:
-
Lung cancer cell lines (e.g., A549, SPC-A1) and normal bronchial epithelial cells (e.g., HBE)[4]
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50, 75, 100 µg/mL) for 48 hours.[4]
-
Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
To determine the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines (e.g., A549, SPC-A1)[4]
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 12.5-50 µg/mL) for 48 hours.[4]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
P-glycoprotein (P-gp) Inhibition Assay
To evaluate the inhibitory effect of this compound on P-gp activity.
Materials:
-
Caco-2 cells (or other P-gp overexpressing cell line)[4]
-
Transwell inserts
-
P-gp substrate (e.g., Rhodamine-123 or Daunorubicin)[4]
-
This compound stock solution
-
Fluorescence plate reader or liquid scintillation counter
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Pre-incubate the cell monolayers with varying concentrations of this compound (e.g., 0.1-300 µM) for a specified time (e.g., 2 hours).[4]
-
Add the P-gp substrate to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Quantify the amount of substrate transported to the basolateral chamber using a fluorescence plate reader or other appropriate method.
-
A decrease in the transport of the P-gp substrate in the presence of this compound indicates P-gp inhibition.
Quantitative Data Summary
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | References |
| A549 (Lung Cancer) | Cell Viability | IC₅₀ | 50.12 µg/mL | [4] |
| SPC-A1 (Lung Cancer) | Cell Viability | IC₅₀ | 58.34 µg/mL | [4] |
| H460 (Lung Cancer) | Cell Viability | IC₅₀ | 176.75 µg/mL | |
| H1299 (Lung Cancer) | Cell Viability | IC₅₀ | 165.53 µg/mL | |
| HBE (Normal Bronchial Epithelial) | Cell Viability | IC₅₀ | 161.34 µg/mL | |
| A549 & SPC-A1 | Cell Cycle Analysis | Effect | G2/M Arrest | [4] |
| A549 & SPC-A1 | Apoptosis Assay | Effect | Increased Apoptosis | [4] |
| Caco-2 | P-gp Inhibition | Effect | Increased Rhodamine-123 & Daunorubicin accumulation | [4] |
Conclusion
This compound is a promising bioactive lipid with multifaceted effects on cancer cells. Its ability to induce apoptosis through the PI3K/Akt pathway and inhibit P-gp-mediated drug efflux makes it a compound of interest for further investigation in oncology and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound.
References
- 2. CAS 19670-51-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C19H38O4 | CID 14900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. This compound promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Monopalmitin as a potential biomarker for disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Monopalmitin (1-MP), a monoacylglycerol consisting of glycerol esterified with palmitic acid at the sn-1 position, is an endogenous lipid molecule that has garnered increasing interest as a potential biomarker for a range of pathological conditions. Emerging evidence suggests that fluctuations in this compound levels are associated with the onset and progression of various diseases, including cancer, metabolic disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound as a disease biomarker, detailing its role in key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for its analysis.
This compound in Disease: A Quantitative Perspective
The utility of a biomarker is fundamentally linked to its quantifiable changes in disease states compared to healthy controls. While research into this compound is ongoing, several studies have begun to quantify its levels in various biological matrices. The following tables summarize the available quantitative data.
Table 1: this compound Levels in Cancer
| Cancer Type | Biological Matrix | Change in this compound Levels in Cancer vs. Control | Fold Change/Concentration | Reference(s) |
| Lung Adenocarcinoma | Tumor Tissue | Data currently unavailable in direct quantitative comparison. | - | [1][2][3] |
| Non-Small Cell Lung Cancer (NSCLC) | Cell Lines (A549, SPC-A1) | Treatment with this compound inhibits proliferation. | IC50 = 50-58 μg/mL | [4] |
Table 2: this compound in Metabolic Disorders
| Disease | Biological Matrix | Change in this compound Levels in Disease vs. Control | Fold Change/Concentration | Reference(s) |
| Type 2 Diabetes Mellitus | Serum/Plasma | Altered levels reported, but specific quantitative data for this compound is limited. | - | [5][6][7][8] |
Table 3: this compound in Inflammatory and Neurological Disorders
| Disease | Biological Matrix | Change in this compound Levels in Disease vs. Control | Fold Change/Concentration | Reference(s) |
| Rheumatoid Arthritis | Synovial Fluid | Data on specific this compound levels is not yet available, but overall lipid profiles are altered. | - | [9][10][11][12][13][14][15][16] |
| Alzheimer's Disease | Brain Tissue/CSF | Monoacylglycerol lipase (MAGL), which metabolizes monoacylglycerols, is a therapeutic target, suggesting a role for these lipids in the disease. | - | [14][17][18][19][20][21] |
Signaling Pathways Involving this compound
This compound is implicated in several critical cellular signaling pathways, highlighting its potential role in disease pathogenesis.
PI3K/Akt Signaling Pathway in Cancer
In non-small cell lung cancer (NSCLC), this compound has been shown to exert anti-tumor effects by activating the PI3K/Akt signaling pathway.[4] This activation leads to the induction of G2/M cell cycle arrest and caspase-dependent apoptosis.[4] The precise mechanism of how this compound activates this pathway is still under investigation, but it is hypothesized to involve the modulation of upstream signaling components that lead to the phosphorylation and activation of Akt.
References
- 1. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. This compound promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Association of serum omentin levels with microvascular complications of type 2 diabetes mellitus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Palmitoylation-dependent regulation of GPX4 suppresses ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated APE1/Ref-1 Levels of Synovial Fluids in Patients with Rheumatoid Arthritis: Reflection of Disease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring potential biomarkers for lung adenocarcinoma using LC-MS/MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dementiatoday.com [dementiatoday.com]
- 15. Synovial fluid from patients with rheumatoid arthritis modulates monocyte cell-surface phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. diglib.tugraz.at [diglib.tugraz.at]
- 19. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potential Biomarker for Alzheimer’s Disease May Also Serve as Drug Target | Technology Networks [technologynetworks.com]
- 21. sciencedaily.com [sciencedaily.com]
The Biophysical Role of 1-Monopalmitin in Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monopalmitin, a monoglyceride consisting of a glycerol backbone esterified to a single palmitic acid chain, is increasingly recognized for its potent biological activities, including the induction of apoptosis in cancer cells through the PI3K/Akt signaling pathway.[1] While its biochemical effects are the subject of ongoing research, the direct biophysical consequences of its integration into cellular membranes are less understood. This technical guide elucidates the fundamental principles of membrane biophysics and extrapolates the putative role of this compound in modulating membrane structure and function. By examining its molecular structure and drawing parallels with similar lipid molecules, we infer its effects on membrane fluidity, permeability, phase behavior, and the formation of lipid microdomains. This document provides researchers with a theoretical framework, key experimental protocols, and structured data to guide future investigations into the membrane-disrupting and signaling functions of this molecule.
Introduction to this compound and Membrane Biophysics
This compound (1-palmitoyl-rac-glycerol) is an amphiphilic molecule with a hydrophilic glycerol headgroup and a hydrophobic 16-carbon saturated fatty acid tail. Its structure predisposes it to interact with and integrate into the lipid bilayers that form the foundation of cellular membranes. The biophysical state of these membranes is not static; it is a dynamic environment characterized by properties such as fluidity, permeability, and lateral organization, all of which are critical for cellular processes.[2]
The key factors that govern the biophysical properties of a membrane include:
-
Temperature: Higher temperatures increase the kinetic energy of lipid molecules, leading to a transition from a tightly packed gel state to a more fluid liquid-crystalline state.[2]
-
Lipid Composition:
-
Acyl Chain Length: Longer chains exhibit stronger van der Waals interactions, increasing the melting temperature (Tm) and decreasing fluidity.[3]
-
Acyl Chain Saturation: Unsaturated fatty acids with cis-double bonds introduce kinks that disrupt packing, thereby increasing fluidity and lowering the Tm.[3][4] this compound's tail is saturated, suggesting it would favor more ordered, less fluid domains.
-
Cholesterol: This molecule acts as a bidirectional regulator of fluidity. At high temperatures, it restrains lipid movement, decreasing fluidity. At low temperatures, it disrupts tight packing, increasing fluidity.[5][6][7][8]
-
Given its saturated acyl chain, this compound is hypothesized to intercalate into lipid bilayers and influence these properties significantly.
Hypothesized Effects of this compound on Membrane Properties
While direct experimental data on this compound's broad biophysical effects are limited, we can infer its role based on its structure and studies of similar molecules like other monoglycerides and palmitoylated proteins.
Membrane Fluidity and Order
The saturated 16-carbon chain of this compound is structurally similar to the acyl chains of common membrane phospholipids. Its integration would likely increase the local order and decrease the fluidity of the membrane. The single acyl chain, compared to the dual chains of phospholipids, may create packing defects, but its saturated nature would favor interactions with other saturated lipids and cholesterol in more ordered domains. Studies on other monoglycerides have shown they can disorder the hydrophobic region of the lipid bilayer, with the effect being more pronounced for unsaturated chains.[9] Saturated monoglycerides, like 1-monostearin, have been observed to increase the rigidity of ceramide bilayers at low concentrations due to more efficient lipid packing.[10]
Membrane Permeability
Changes in membrane fluidity and packing directly impact its permeability. Generally, a more ordered and less fluid membrane is less permeable to water and small solutes.[4][5] However, the incorporation of single-chain amphiphiles like monoglycerides can also introduce transient pores or defects, potentially increasing permeability. Studies have demonstrated that monoolein (an unsaturated monoglyceride) greatly increases the permeability of liposomal membranes.[9] Saturated fatty acids, in contrast, caused a smaller increase in permeability.[9] Therefore, this compound may have a dual effect: increasing order while also potentially creating local disruptions that alter permeability.
Phase Behavior and Lipid Raft Association
The saturated chain of this compound makes it a prime candidate for preferential partitioning into liquid-ordered (Lo) phases or "lipid rafts," which are microdomains enriched in saturated lipids, sphingolipids, and cholesterol.[11] Protein palmitoylation, the attachment of a palmitic acid chain, is a well-known mechanism for targeting proteins to these rafts.[12][13] This modification enhances the affinity of proteins for ordered membrane domains.[12][14] It is plausible that free this compound behaves similarly, accumulating in raft-like domains and potentially influencing their stability and function. This localization could be a key mechanism for its biological activity, bringing it into proximity with signaling proteins that reside in these domains.
Quantitative Data on Monoglyceride-Membrane Interactions
Direct quantitative biophysical data for this compound is sparse. The following tables summarize available data from molecular dynamics simulations and experimental data on related monoglycerides to provide a comparative context.
Table 1: Thermotropic Properties of Monoglyceride-Containing Bilayers
| Lipid System | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| Glycerol-1-Monopalmitate (GMP) Bilayer | Molecular Dynamics | Main phase transition temperature (Tm) | ~25 K higher than GMP for GDP | [6] |
| Dipalmitoylphosphatidylcholine (DPPC) + Sclareol | DSC | Change in Tm | Abolition of pre-transition, lowering of main phase transition | [15] |
| Dipalmitoylphosphatidylcholine (DPPC) + Cholesterol | DSC | Change in Tm | Abolition of pre-transition, lowering of main phase transition |[15] |
Note: GDP refers to Glycerol-dipalmitate. The data indicates that the addition of a second acyl chain significantly raises the transition temperature.
Table 2: Effects of Monoglycerides on Membrane Permeability and Conductance
| Mitigant (Lipid) | Membrane Model | Parameter Measured | Observation | Reference |
|---|---|---|---|---|
| Monoolein | Egg PC Liposomes | Drug Release Rate | Greatly increased permeability | [9] |
| Saturated Fatty Acids | Egg PC Liposomes | Drug Release Rate | Small increase in permeability | [9] |
| Monocaprin (MC, C10) | E. coli tBLM | Conductance Shift (ΔGm) | 420 µS (at 4x CMC) | [16] |
| Glyceryl Monolaurate (GML, C12) | E. coli tBLM | Conductance Shift (ΔGm) | 30 µS (at 4x CMC) |[16] |
Note: tBLM stands for tethered bilayer lipid membrane; CMC is the critical micelle concentration. These results suggest that shorter-chain monoglycerides cause more significant membrane disruption.
Key Experimental Protocols
Investigating the biophysical effects of this compound requires a suite of specialized techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers, identifying the melting temperature (Tm) at which the membrane transitions from a gel to a fluid phase.[15][17][18]
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving a known amount of a primary phospholipid (e.g., DPPC) and varying molar percentages of this compound in a chloroform/methanol solvent.
-
Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) at a temperature above the Tm of the primary lipid.
-
Vortex the suspension to form multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
Degas the liposome suspension and the reference buffer before loading into the DSC sample and reference cells, respectively.[19]
-
Equilibrate the system at a starting temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the Tm.
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the Tm and the enthalpy of the transition (ΔH).
-
Compare the thermograms of pure phospholipid vesicles with those containing this compound to assess its effect on phase transition temperature and cooperativity.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP measures the lateral diffusion of fluorescently labeled probes within a membrane, providing a direct measure of membrane fluidity.[20][21][22][23]
Methodology:
-
Sample Preparation (Giant Unilamellar Vesicles - GUVs):
-
Prepare a lipid mixture in chloroform as for DSC, including a small amount (e.g., 0.5 mol%) of a fluorescent lipid probe (e.g., NBD-PE).
-
Create GUVs using the electroformation method. Deposit the lipid solution onto platinum or ITO-coated glass slides, evaporate the solvent, and hydrate with a non-ionic solution (e.g., sucrose) under an AC electric field.
-
-
FRAP Measurement:
-
Image the GUVs using a confocal laser scanning microscope.
-
Select a region of interest (ROI) on the equator of a GUV.
-
Acquire a few pre-bleach images at low laser intensity.
-
Photobleach the ROI with a short burst of high-intensity laser light.[22]
-
Immediately begin acquiring a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence into the bleached spot.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity in the ROI over time.
-
Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).[21]
-
Compare D and Mf values for membranes with and without this compound to quantify its effect on fluidity.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure, dynamics, and orientation of lipids within a bilayer.[24][25][26]
Methodology:
-
Sample Preparation:
-
Prepare MLVs as described for DSC. For some experiments, isotopically labeled lipids (e.g., deuterium-labeled phospholipids) may be required.
-
Centrifuge the MLV suspension to form a pellet.
-
Transfer the hydrated lipid pellet to an NMR rotor.
-
-
NMR Analysis:
-
Acquire solid-state NMR spectra (e.g., ³¹P, ²H, ¹³C) under magic-angle spinning (MAS) conditions.[25]
-
³¹P NMR provides information on the phase of the lipid assembly (e.g., lamellar, hexagonal) and headgroup dynamics.
-
²H NMR of specifically deuterated lipids yields quadrupolar splittings, which are used to calculate the acyl chain order parameter (SCD), a measure of chain rigidity.
-
-
Data Analysis:
-
Analyze the chemical shifts and line shapes in the ³¹P spectra to determine the lipid phase.
-
Calculate the order parameters from the quadrupolar splittings in the ²H spectra.
-
Compare these parameters in bilayers with and without this compound to determine its effect on lipid packing and order.
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique used to visualize the surface topography of membranes, allowing for the direct observation of lipid domains and membrane defects.[27][28][29][30][31]
Methodology:
-
Sample Preparation (Supported Lipid Bilayers - SLBs):
-
Prepare small unilamellar vesicles (SUVs) by sonicating or extruding an MLV suspension.
-
Create an SLB by fusing the SUVs onto a clean, flat substrate like mica.
-
-
AFM Imaging:
-
Image the SLB in a liquid cell under buffer solution.
-
Use contact or tapping mode to scan the surface with a sharp tip mounted on a flexible cantilever.
-
The deflection of the cantilever is used to generate a topographical map of the membrane surface.
-
-
Data Analysis:
-
Analyze the AFM images to identify distinct phases (e.g., liquid-ordered and liquid-disordered domains, which differ in height).
-
Measure the size, shape, and distribution of domains.
-
Compare SLBs with and without this compound to observe if it induces phase separation or alters the structure of existing domains.
-
Signaling Pathways and Logical Relationships
This compound and the PI3K/Akt Signaling Pathway
Recent studies have shown that this compound induces apoptosis in non-small cell lung cancer cells by activating the PI3K/Akt pathway.[1] This pathway is a central regulator of cell survival, proliferation, and metabolism.[32][33][34] The activation of this pathway by this compound is a crucial aspect of its anti-cancer activity.[1]
Caption: PI3K/Akt signaling pathway activated by this compound, leading to the inhibition of apoptosis.
Experimental Workflow for Membrane Interaction Studies
The following diagram outlines a typical workflow for investigating the interaction of a molecule like this compound with model lipid membranes.
Caption: A generalized workflow for studying the biophysical effects of this compound on model membranes.
Logical Relationship: Structure to Function
This diagram illustrates the hypothesized cascade of effects stemming from the molecular structure of this compound to its ultimate influence on membrane biophysics.
Caption: Hypothesized relationship between this compound's structure and its biophysical effects on membranes.
Conclusion and Future Directions
This compound is a biologically active lipid with significant potential in pharmacology. While its effects on cellular signaling pathways are beginning to be understood, this guide posits that its primary interactions with the cell occur at the membrane level, where it directly modulates the biophysical environment. Based on its structure as a single-chain saturated amphiphile, it is likely to decrease membrane fluidity, increase lipid order, and preferentially partition into lipid raft domains. These physical changes could be the upstream mechanism that facilitates its known effects on signaling pathways.
Future research should focus on validating these hypotheses using the experimental protocols outlined herein. A systematic characterization of this compound's effect on various model membranes (e.g., with varying cholesterol content and phospholipid composition) will provide a comprehensive understanding of its role in membrane biophysics. This knowledge will be invaluable for the rational design of novel therapeutics that target membrane-dependent cellular processes.
References
- 1. This compound promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. LabXchange [labxchange.org]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. The Role of Cholesterol in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of fatty acids and monoglycerides on permeability of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of monoglycerides and fatty acids on a ceramide bilayer - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01238H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Palmitoylation regulates raft affinity for the majority of integral raft proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The intracellular dynamic of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of palmitoylation on membrane protein partitioning into lipid domains in model cellular membranes [cpb.iphy.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 18. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]
- 21. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 22. The Utility of Fluorescence Recovery after Photobleaching (FRAP) to Study the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Atomic Force Microscopy for Cell Membrane Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Atomic Force Microscopy of Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-biostructure.com [creative-biostructure.com]
- 30. Atomic force microscopy of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. phys.libretexts.org [phys.libretexts.org]
- 32. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 33. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 34. cusabio.com [cusabio.com]
Methodological & Application
Application Notes and Protocols for 1-Monopalmitin in Cancer Cell Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monopalmitin (1-Mono), a monoacylglycerol containing palmitic acid, has emerged as a molecule of interest in cancer research. Recent studies have demonstrated its potential to induce apoptosis in cancer cells, making it a candidate for further investigation as a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in cancer cell apoptosis assays, including its mechanism of action, relevant protocols, and expected outcomes. The primary focus is on its effects on non-small cell lung cancer (NSCLC) cell lines.
Mechanism of Action
This compound has been shown to induce caspase-dependent apoptosis in A549 and SPC-A1 lung cancer cells. Its pro-apoptotic effects are linked to the activation of the PI3K/Akt signaling pathway. This activation, contrary to its usual pro-survival role, leads to a cascade of events culminating in programmed cell death. Additionally, this compound induces G2/M cell cycle arrest and suppresses the expression of inhibitors of apoptosis proteins (IAPs).
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on cancer cell lines.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | IC50 Value (µg/mL) | Treatment Duration | Assay |
| A549 | 50.12 | 48 hours | CCK8 |
| SPC-A1 | 58.30 | 48 hours | CCK8 |
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines
| Cell Line | Treatment | % of Cells in G2/M Phase | Treatment Duration |
| A549 | Control (0 µg/mL) | Baseline | 20 hours |
| A549 | 50 µg/mL this compound | Significant Increase | 20 hours |
| SPC-A1 | Control (0 µg/mL) | Baseline | 20 hours |
| SPC-A1 | 50 µg/mL this compound | Significant Increase | 20 hours |
Table 3: Apoptosis Induction by this compound in NSCLC Cell Lines
| Cell Line | Treatment | Apoptotic Cells (%) | Treatment Duration | Assay |
| A549 | 12.5 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |
| A549 | 25 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |
| A549 | 50 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |
| SPC-A1 | 12.5 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |
| SPC-A1 | 25 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |
| SPC-A1 | 50 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |
Table 4: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment (48 hours) | Change in Protein Expression |
| A549, SPC-A1 | This compound (12.5-50 µg/mL) | Increased Cleaved Caspase-3 |
| A549, SPC-A1 | This compound (12.5-50 µg/mL) | Increased Cleaved PARP |
| A549, SPC-A1 | This compound | Decreased expression of IAPs |
Experimental Protocols
Cell Viability Assay (CCK8 Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, SPC-A1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plates for the desired treatment duration (e.g., 48 hours).
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
Objective: To detect changes in the expression of apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in 6-well plates and treat with this compound as required.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control like GAPDH or β-actin to normalize the protein expression levels.
Visualizations
application of 1-Monopalmitin in drug delivery systems
An Application Note on the Use of 1-Monopalmitin in Advanced Drug Delivery Systems
Introduction
This compound, also known as 1-palmitoyl-rac-glycerol, is a monoglyceride derived from the esterification of palmitic acid and glycerol. Traditionally used as an emulsifier in the food and cosmetics industries, its biocompatible and biodegradable nature has garnered significant interest in pharmaceutical sciences. As a lipid excipient, this compound plays a crucial role in the formulation of novel drug delivery systems designed to enhance the therapeutic efficacy of various active pharmaceutical ingredients (APIs). It is particularly valuable for improving the bioavailability of poorly water-soluble drugs by facilitating their solubilization and absorption. This document details the applications of this compound in drug delivery, focusing on its use in lipid-based nanoparticles, and provides standardized protocols for formulation and characterization.
Applications in Drug Delivery Systems
This compound is a key component in the fabrication of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These colloidal carriers are advantageous for their stability, controlled release capabilities, and ability to protect labile drugs from degradation.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal particles with a solid lipid core matrix, typically in the size range of 10 to 1000 nm. This compound can serve as the solid lipid, forming a stable core that can encapsulate lipophilic drugs. The use of lipids like this compound, which are physiological and biodegradable, minimizes biotoxicity.
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that were developed to overcome the limitations of SLNs, such as limited drug loading capacity and potential drug expulsion during storage. They are composed of a blend of solid and liquid lipids (oils). The imperfect crystalline structure of the NLC lipid core, created by blending lipids like this compound with a liquid lipid, allows for higher drug loading and improved stability.
Key Mechanisms of Action for Bioavailability Enhancement
Beyond its role as a structural component, this compound actively contributes to enhancing drug bioavailability through several mechanisms:
-
Inhibition of P-glycoprotein (P-gp): P-glycoprotein is an efflux transporter found in the intestine and other tissues that actively pumps drugs out of cells, reducing their absorption and efficacy. This compound has been shown to be an inhibitor of P-gp, thereby increasing the intracellular concentration and accumulation of co-administered drugs.
-
Enhancement of Intestinal Lymphatic Transport: For highly lipophilic drugs, the intestinal lymphatic system offers an alternative absorption pathway that bypasses the first-pass metabolism in the liver. Lipid-based formulations containing this compound can be processed by enterocytes into chylomicrons, which are then secreted into the lymphatic circulation, increasing the systemic bioavailability of the encapsulated drug.
-
Induction of Apoptosis in Cancer Cells: Research has indicated that this compound can activate the PI3K/Akt signaling pathway and induce caspase-dependent apoptosis in lung cancer cells, suggesting its potential as a pharmacoactive excipient in cancer therapy. It has been shown to induce G2/M arrest and inhibit the expression of Inhibitor of Apoptosis Proteins (IAPs).
Quantitative Data Summary
The performance of this compound-based drug delivery systems is evaluated based on several key parameters. The following tables summarize typical quantitative data reported for such systems.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Particle Size (z-average) | 40 - 800 nm | Influences stability, cellular uptake, and in vivo fate. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution. |
| Zeta Potential | -20 to -40 mV | A sufficiently negative charge prevents particle aggregation. |
| IC50 (in A549 & SPC-A1 cells) | 50 - 58 µg/mL | Indicates cytotoxic potential against cancer cells. |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | Formula | Typical Value Range | Significance |
|---|---|---|---|
| Drug Loading Capacity (DLC) | (Mass of drug in NPs / Total mass of NPs) x 100% | 1 - 8% | Represents the percentage of drug relative to the total carrier weight. |
| Encapsulation Efficiency (EE) | (Mass of drug in NPs / Initial mass of drug) x 100% | 50 - 95% | Measures the efficiency of the encapsulation process. An EE >50% is generally considered efficient. |
Table 3: In Vitro Drug Release Characteristics
| Parameter | Description | Observation |
|---|---|---|
| Burst Release | Initial rapid release of drug. | Often observed due to drug adsorbed on the nanoparticle surface. |
| Sustained Release | Slow, controlled release over an extended period. | Lipid matrix allows for controlled drug diffusion and/or matrix erosion. |
| Release Kinetics Model | (e.g., Higuchi, Korsmeyer-Peppas) | Describes the mechanism of drug release (e.g., diffusion, erosion). |
Visualizations: Workflows and Mechanisms
Workflow for SLN Preparation and Evaluation.
subgraph cluster_gut
Application Notes and Protocols: 1-Monopalmitin as an Emulsifier in Research Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monopalmitin, also known as glyceryl-1-palmitate, is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of palmitic acid. It is a biocompatible and biodegradable surfactant widely utilized in the food, cosmetic, and pharmaceutical industries as a water-in-oil (W/O) emulsifier, stabilizer, and co-emulsifier. In research formulations, this compound is of particular interest for its ability to stabilize emulsions for the delivery of hydrophobic active pharmaceutical ingredients (APIs).
Beyond its role as an excipient, this compound has demonstrated biological activity as an activator of the PI3K/Akt signaling pathway and an inhibitor of P-glycoprotein (P-gp). This dual functionality makes it a compelling molecule for investigation in drug delivery systems, particularly in oncology research where these pathways are often dysregulated. These application notes provide detailed protocols for the preparation and characterization of this compound-stabilized emulsions and an overview of its role in the PI3K/Akt signaling pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. It is a white to off-white, waxy solid with a melting point of approximately 75°C. Its low Hydrophilic-Lipophilic Balance (HLB) value of 3.8 indicates its suitability for forming W/O emulsions. While insoluble in water, it can be dispersed in hot water and is soluble in organic solvents like ethanol and chloroform.
| Property | Value | Reference |
| Synonyms | Glyceryl palmitate, 1-Palmitoylglycerol | |
| Molecular Formula | C19H38O4 | |
| Molecular Weight | 330.5 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | ~75 °C | |
| HLB Value | 3.8 | |
| Solubility | Insoluble in water; soluble in ethanol, chloroform |
Experimental Protocols
Protocol 1: Preparation of a this compound Stabilized Oil-in-Water (O/W) Nanoemulsion using High-Pressure Homogenization
This protocol describes a method for preparing an oil-in-water nanoemulsion using this compound as the primary emulsifier. This method is suitable for the encapsulation of hydrophobic drugs.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
Hydrophobic API (optional)
-
Purified water
-
High-pressure homogenizer
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase: Heat the purified water to 75-80°C.
-
Preparation of the Oil Phase:
-
In a separate beaker, heat the oil phase to 75-80°C.
-
Add the desired amount of this compound to the heated oil phase and stir until completely dissolved.
-
If encapsulating a hydrophobic API, dissolve it in the oil phase at this stage.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring vigorously with a magnetic stirrer for 15-20 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the coarse emulsion to the high-pressure homogenizer pre-heated to 75-80°C.
-
Homogenize the emulsion at a pressure of 50-100 MPa for 5-10 cycles. The optimal number of cycles may need to be determined empirically.
-
-
Cooling:
-
Rapidly cool the resulting nanoemulsion to room temperature in an ice bath while stirring gently.
-
-
Storage: Store the final nanoemulsion in a sealed container at 4°C.
Protocol 2: Characterization of the this compound Stabilized Nanoemulsion
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample
-
Application Note: Protocol for the Preparation and Use of 1-Monopalmitin in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Monopalmitin (1-Mono), also known as glyceryl palmitate, is a monoacylglycerol consisting of a glycerol backbone esterified with one molecule of the saturated fatty acid, palmitic acid. It is a principal active constituent in certain natural plants and has garnered interest for its potential therapeutic properties, including anti-cancer effects. Research has demonstrated that this compound can induce G2/M cell cycle arrest and caspase-dependent apoptosis in cancer cells by activating the PI3K/Akt signaling pathway. It also functions as an inhibitor of P-glycoprotein (P-gp), suggesting a role in overcoming multidrug resistance.
Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions like cell culture media, making proper preparation critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for dissolving this compound using Dimethyl Sulfoxide (DMSO) for use in cell culture applications, along with an example experimental workflow and a diagram of its known signaling pathway.
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for treating cells.
1.1 Materials and Equipment
-
This compound powder (CAS 542-44-9)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Serological pipettes and pipette tips
-
Vortex mixer
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
Water bath or incubator set to 37°C (optional, for aiding dissolution)
1.2 Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO and ethanol. DMSO is a common choice for preparing stock solutions for cell-based assays. A stock solution of 10 mM is a convenient starting point.
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 330.5 g/mol .
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the required volume of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
-
Sterilization & Storage: The DMSO stock solution is considered sterile. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of this compound for 1 mL Stock | Volume of DMSO |
|---|---|---|---|
| 10 mM | 330.5 | 3.305 mg | 1 mL |
| 20 mM | 330.5 | 6.610 mg | 1 mL |
| 50 mM | 330.5 | 16.525 mg | 1 mL |
1.3 Preparation of Working Solutions and Cell Treatment
The concentrated DMSO stock solution must be diluted into a complete cell culture medium to achieve the final desired treatment concentration. It is crucial to ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically ≤0.5%, with ≤0.1% being preferable for sensitive cell lines or long-term experiments.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Optional): For creating a dose-response curve, it is best practice to perform serial dilutions of the stock solution in pure DMSO before diluting into the medium. This ensures that each final working concentration contains the same percentage of DMSO.
-
Final Dilution: Add the appropriate volume of the stock solution (or serially diluted stock) directly to the pre-warmed complete cell culture medium. Mix immediately by gentle pipetting or swirling. Note: Adding the cold, concentrated DMSO stock to the aqueous medium can sometimes cause precipitation. To minimize this, ensure rapid and thorough mixing.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
Table 2: Example Dilutions for Working Solutions (from a 10 mM Stock)
| Desired Final Concentration (µM) | Desired Final Concentration (µg/mL) | Volume of 10 mM Stock to add per 10 mL Medium | Final DMSO Concentration (%) |
|---|---|---|---|
| 10 µM | ~3.3 µg/mL | 10 µL | 0.1% |
| 25 µM | ~8.3 µg/mL | 25 µL | 0.25% |
| 50 µM | ~16.5 µg/mL | 50 µL | 0.5% |
| 100 µM | ~33.1 µg/mL | 100 µL | 1.0%* |
| 150 µM | ~49.6 µg/mL | 150 µL | 1.5%* |
*Note: DMSO concentrations above 0.5% may induce cellular stress or toxicity. A preliminary toxicity test for the specific cell line is recommended.
Application: Workflow and Signaling Pathway
2.1 General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cultured cells. This process ensures standardization and reproducibility, which are fundamental for successful cell-based assays.
In Vitro Models for Studying the Effects of 1-Monopalmitin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monopalmitin (1-Mono), a monoglyceride consisting of glycerol and the saturated fatty acid palmitic acid, is a naturally occurring compound found in various plants. Recent in vitro studies have highlighted its potential as a bioactive molecule with significant effects on cellular processes, particularly in the context of cancer biology. This document provides detailed application notes and experimental protocols for studying the effects of this compound in various in vitro models. The methodologies outlined here cover the assessment of its anticancer, anti-inflammatory, and antioxidant properties.
Application Notes
Anticancer Effects of this compound
This compound has demonstrated notable anticancer activity in non-small cell lung cancer (NSCLC) cell lines, such as A549 and SPC-A1. Its primary mechanisms of action include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.
-
Cell Proliferation and Viability: this compound significantly inhibits the proliferation of lung cancer cells in a dose-dependent manner. This makes it a candidate for further investigation as a potential therapeutic agent. The MTT assay is a reliable method for quantifying these effects.
-
Cell Cycle Arrest: Treatment with this compound leads to G2/M phase arrest in lung cancer cells, preventing them from proceeding through mitosis and ultimately contributing to the inhibition of tumor growth. Flow cytometry analysis of propidium iodide-stained cells is the standard method to evaluate these changes in the cell cycle distribution.
-
Apoptosis Induction: A key anticancer effect of this compound is the induction of caspase-dependent apoptosis. This programmed cell death is a crucial mechanism for eliminating
Application of 1-Monopalmitin in Food Science Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monopalmitin, a monoacylglycerol consisting of glycerol esterified with one molecule of palmitic acid, is a versatile and widely utilized compound in food science research and product development.[1][2] Generally Recognized as Safe (GRAS) by regulatory agencies, its amphiphilic nature, arising from a hydrophilic glycerol head and a hydrophobic palmitic acid tail, allows it to function as a highly effective emulsifier and stabilizer in a variety of food systems.[1][2] Beyond its primary role in creating and maintaining the texture of foods like margarine, ice cream, and sauces, this compound is the subject of ongoing research for its ability to modulate starch digestibility, its potential as an antimicrobial agent, and its utility in the encapsulation of bioactive compounds.[3][4][5] This document provides detailed application notes and experimental protocols for the investigation of this compound in these key areas of food science.
This compound as an Emulsifier and Stabilizer
This compound is extensively used in the food industry to form and stabilize oil-in-water (O/W) emulsions.[1][6] Its ability to reduce the interfacial tension between oil and water phases is crucial for the texture, stability, and shelf-life of many food products.[7]
Application Notes:
This compound is effective in a wide range of food products including:
-
Bakery Products: Improves dough stability, crumb structure, and shelf life.
-
Margarine and Spreads: Prevents oil separation and enhances plasticity.[6]
-
Ice Cream: Promotes the formation of small ice crystals, leading to a smoother texture.[6]
-
Sauces and Dressings: Stabilizes the emulsion, preventing phase separation.[3]
-
Beverages: Improves the dispersion of fat-soluble components in aqueous bases.
Quantitative Data: Emulsifying Properties of Monoglycerides
The following table summarizes typical data on the emulsifying properties of monoglycerides, which can be considered representative for this compound.
| Property | Value Range | Test Conditions | Reference |
| Emulsion Capacity (%) | 35 - 60 | pH 7.0, 25°C, variable oil concentration | [8] |
| Emulsion Stability Index (%) | 50 - 96 | 24 hours at 25°C, oil-in-water emulsion | [8][9] |
| Interfacial Tension (mN/m) | 10 - 20 | Oil-water interface at 25°C | [10] |
| Mean Droplet Size (μm) | 0.2 - 5.0 | Homogenized oil-in-water emulsion | [11] |
Experimental Protocol: Preparation and Evaluation of an Oil-in-Water Emulsion
This protocol describes the preparation of a model oil-in-water emulsion stabilized by this compound and the subsequent evaluation of its stability.
Materials:
-
This compound
-
Vegetable oil (e.g., sunflower oil)
-
Distilled water
-
High-speed homogenizer
-
Beakers and graduated cylinders
-
Microscope with a camera
-
Centrifuge
-
Spectrophotometer (optional, for creaming index)
Procedure:
-
Preparation of the Aqueous Phase: Dissolve a predetermined concentration of this compound (e.g., 0.5%, 1.0%, 1.5% w/w) in distilled water. Heat the mixture to 60-70°C with gentle stirring to ensure complete dissolution.
-
Preparation of the Oil Phase: Heat the vegetable oil to the same temperature as the aqueous phase.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Cooling: Cool the emulsion to room temperature while stirring gently.
-
Evaluation of Emulsion Stability:
-
Visual Observation: Store the emulsion in a graduated cylinder at room temperature and observe for any phase separation (creaming or coalescence) at regular intervals (e.g., 1, 24, 48 hours).
-
Microscopic Analysis: Place a drop of the emulsion on a microscope slide and observe the droplet size and distribution. Capture images for comparison over time.
-
Centrifugation Test: Centrifuge an aliquot of the emulsion (e.g., at 3000 x g for 15 minutes) to accelerate phase separation. Measure the height of the cream layer and the total height of the emulsion to calculate the creaming index.
-
Creaming Index (CI) Calculation: CI (%) = (Height of cream layer / Total height of emulsion) x 100
-
This compound as a Starch Digestibility Modulator
This compound can form complexes with starch, particularly with amylose, which can alter the physicochemical properties of starch and its susceptibility to enzymatic digestion.[4][10] This application is of significant interest for developing foods with a lower glycemic index.
Application Notes:
The formation of starch-1-Monopalmitin complexes can lead to:
-
Reduced Rate of Starch Digestion: The complexed structure can hinder the access of digestive enzymes to the starch molecules.[9][10]
-
Increased Resistant Starch (RS) Content: The complexes may be partially or fully resistant to digestion in the small intestine, acting as a form of dietary fiber.
-
Modification of Food Texture: The interaction between starch and lipids can impact the gelatinization, retrogradation, and textural properties of starchy foods.
Quantitative Data: Effect of this compound on Starch Digestibility
The following table presents data on the impact of forming wheat starch-glycerol monopalmitin (WS-GMP) complexes on starch digestibility.
| Sample | Rapidly Digestible Starch (RDS) (%) | Slowly Digestible Starch (SDS) (%) | Resistant Starch (RS) (%) | Reference |
| Native Wheat Starch | 55.2 | 25.8 | 19.0 | [3] |
| WS-GMP Complex (100°C, 10 min) | 48.9 | 28.3 | 22.8 | [3] |
| WS-GMP Complex (100°C, 10 min + 90°C, 60 min) | 42.5 | 26.1 | 31.4 | [3] |
Experimental Protocol: Preparation and In Vitro Digestibility of Starch-1-Monopalmitin Complexes
This protocol details the preparation of wheat starch-1-Monopalmitin complexes and the subsequent analysis of their in vitro digestibility.
Materials:
-
Wheat starch
-
This compound (Glycerol monopalmitin - GMP)
-
Distilled water
-
Porcine pancreatic α-amylase
-
Amyloglucosidase
-
Sodium acetate buffer (pH 5.2)
-
Glucose oxidase-peroxidase (GOPOD) reagent kit
-
Water bath or heating block
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Starch-1-Monopalmitin Complexes:
-
Prepare a suspension of wheat starch (e.g., 10% w/w) in distilled water.
-
Add this compound to the starch suspension (e.g., at a 1:10 lipid-to-starch ratio).
-
Heat the mixture in a sealed container under controlled conditions (e.g., 100°C for 10 minutes, followed by an optional second heating step at 90°C for 60 minutes) to facilitate complex formation.[4]
-
Cool the mixture to room temperature and then freeze-dry to obtain the complex powder.
-
-
In Vitro Starch Digestion:
-
Disperse a known amount of the starch-1-Monopalmitin complex powder in sodium acetate buffer.
-
Add a solution containing porcine pancreatic α-amylase and amyloglucosidase.
-
Incubate the mixture at 37°C with constant shaking.
-
At specific time intervals (e.g., 0, 20, 60, 120, 180 minutes), take aliquots of the digest.
-
Stop the enzymatic reaction by adding ethanol or by heat inactivation.
-
Centrifuge the aliquots to remove undigested material.
-
-
Glucose Measurement:
-
Measure the glucose concentration in the supernatant using the GOPOD reagent kit according to the manufacturer's instructions.
-
Read the absorbance at 510 nm using a spectrophotometer.
-
-
Calculation of Digestible Starch:
-
Calculate the amount of glucose released at each time point and express it as a percentage of the total starch.
-
Classify the starch fractions based on the rate of digestion:
-
Rapidly Digestible Starch (RDS): Starch digested within 20 minutes.
-
Slowly Digestible Starch (SDS): Starch digested between 20 and 120 minutes.
-
Resistant Starch (RS): Starch not digested after 120 minutes.
-
-
This compound as a Potential Antimicrobial Agent
While some monoglycerides, particularly those with shorter fatty acid chains like monocaprin and monolaurin, have demonstrated significant antimicrobial activity, the efficacy of this compound is less pronounced. Research suggests that 2-monopalmitin exhibits no significant antibacterial or antifungal activity.[5][12] However, for comprehensive research, it may be pertinent to evaluate the antimicrobial properties of this compound against specific foodborne pathogens.
Application Notes:
Potential, though likely limited, applications could include:
-
Contribution to the preservative system of a food product, possibly in synergy with other antimicrobials.
-
Use in edible films and coatings to provide a mild antimicrobial effect on the surface of foods.
Quantitative Data: Antimicrobial Activity of Related Monoglycerides
The following table provides minimum inhibitory concentration (MIC) values for a related monoglyceride (myristic acid, a C14 fatty acid) to illustrate the type of data that would be generated.
| Microorganism | Compound | MIC (µg/mL) | Food Matrix | Reference |
| Listeria monocytogenes | Myristic Acid | 64 - 256 | Milk | [6] |
| Salmonella enterica | Lactoferrin (for comparison) | >112,500 | Raw Milk | [13][14] |
Note: Data for this compound is limited, and its antimicrobial activity is expected to be lower than that of shorter-chain monoglycerides.
Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
Materials:
-
This compound
-
Target microorganism (e.g., Listeria monocytogenes, Salmonella enterica)
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Solvent for this compound (e.g., ethanol, DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add a specific volume of sterile broth to each well of a 96-well plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells to create a concentration gradient.
-
Include a positive control (broth with microorganism, no this compound) and a negative control (broth only).
-
-
Inoculation:
-
Prepare a standardized inoculum of the target microorganism (e.g., to a McFarland standard of 0.5).
-
Dilute the inoculum in broth and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
This compound in Encapsulation of Bioactive Compounds
This compound can be utilized as a lipid-based wall material or as part of a lipid matrix for the encapsulation of sensitive bioactive compounds, such as vitamins, flavors, and antioxidants.[15][16] Encapsulation can protect these compounds from degradation due to environmental factors like oxygen, light, and heat, and can also control their release.
Application Notes:
This compound can be used in encapsulation techniques such as:
-
Spray Drying: As a component of the wall material to encapsulate oils or other lipophilic compounds.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As the solid lipid matrix for the encapsulation of both hydrophilic and lipophilic bioactive compounds.
-
Emulsion-Based Encapsulation: Forming the lipid phase of an emulsion that entraps a bioactive compound.[6]
Quantitative Data: Encapsulation Efficiency with Lipid-Based Wall Materials
The following table provides representative data on the encapsulation efficiency achieved with lipid-containing wall materials in spray drying.
| Core Material | Wall Material(s) | Encapsulation Efficiency (%) | Inlet Temperature (°C) | Reference |
| β-Carotene | Gum Arabic | 15.6 | 173 | [3] |
| Pomegranate Peel Extract | Maltodextrin | 88.6 | Not Specified | |
| Pomegranate Peel Extract | Whey Protein | 68.2 | Not Specified |
Note: The efficiency is highly dependent on the core material, the complete wall material formulation, and the processing parameters.
Experimental Protocol: Encapsulation of a Lipophilic Bioactive Compound by Spray Drying
This protocol outlines a general procedure for encapsulating a lipophilic bioactive compound (e.g., β-carotene) using a formulation that could include this compound as a lipid component in the wall material.
Materials:
-
Lipophilic bioactive compound (core material, e.g., β-carotene)
-
This compound
-
Primary wall material (e.g., gum arabic, maltodextrin, whey protein)
-
Vegetable oil (as a solvent for the core material)
-
Distilled water
-
High-speed homogenizer
-
Spray dryer
-
Solvent for extraction (e.g., hexane)
-
Spectrophotometer
Procedure:
-
Preparation of the Emulsion for Spray Drying:
-
Aqueous Phase: Disperse the primary wall material (e.g., gum arabic) and this compound in distilled water and heat to facilitate dissolution.
-
Oil Phase: Dissolve the bioactive compound (e.g., β-carotene) in a small amount of vegetable oil.
-
Homogenization: Add the oil phase to the aqueous phase and homogenize at high speed to form a stable oil-in-water emulsion.
-
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the inlet air temperature (e.g., 170-180°C) and other parameters (e.g., feed flow rate, atomization pressure) according to the instrument's specifications and the desired powder characteristics.
-
Collect the resulting microencapsulated powder.
-
-
Determination of Encapsulation Efficiency (EE):
-
Total Bioactive Content: Disperse a known amount of the powder in a suitable solvent system to break the microcapsules and extract the total amount of the bioactive compound.
-
Surface Bioactive Content: Wash a known amount of the powder with a solvent that dissolves the surface bioactive compound but does not disrupt the microcapsules (e.g., hexane for a short period).
-
Quantification: Measure the concentration of the bioactive compound in the extracts using a spectrophotometer at the appropriate wavelength.
-
EE Calculation: EE (%) = ((Total Bioactive - Surface Bioactive) / Total Bioactive) x 100
-
References
- 1. ulprospector.com [ulprospector.com]
- 2. alcpo.org.ly [alcpo.org.ly]
- 3. Microencapsulation of β-Carotene by Spray Drying: Effect of Wall Material Concentration and Drying Inlet Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Microencapsulation of Β-Carotene by Spray Drying: [research.amanote.com]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive compound encapsulation: Characteristics, applications in food systems, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of monoglyceride content on emulsion stability and rheology of mayonnaise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lactoferrin as an antimicrobial against Salmonella enterica and Escherichia coli O157:H7 in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bsu-wpe-people.s3.amazonaws.com [bsu-wpe-people.s3.amazonaws.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Type and Concentration of Carrier Material on the Encapsulation of Pomegranate Peel Using Spray Drying Method [mdpi.com]
Validation & Comparative
Unveiling the P-glycoprotein Inhibitory Potential of 1-Monopalmitin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Monopalmitin's performance as a P-glycoprotein (P-gp) inhibitor against other established alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key factor in multidrug resistance (MDR) in cancer therapy by actively pumping a wide range of chemotherapeutic drugs out of cells[1]. The development and characterization of P-gp inhibitors are crucial for overcoming this resistance.
This compound: An Emerging P-glycoprotein Inhibitor
This compound (also known as Glyceryl palmitate) has been identified as an inhibitor of P-glycoprotein.[2] Studies have demonstrated that this compound can increase the intracellular accumulation of known P-gp substrates, such as Rhodamine 123 and Daunorubicin, in a dose-dependent manner in intestinal Caco-2 cells.[2] This inhibitory action is observed within a concentration range of 0.1 to 300 μM, and it is reported to be non-cytotoxic at these effective concentrations.[2]
Comparative Analysis of P-gp Inhibitors
To contextualize the efficacy of this compound, its activity is compared with several well-characterized P-gp inhibitors from different generations. While a precise IC50 value for this compound's direct P-gp inhibition is not prominently available in the cited literature, its effective concentration range provides a basis for comparison.
| Compound | Type / Generation | P-gp Inhibitory Potency | Cell Line / Assay |
| This compound | Natural Product | Effective Concentration: 0.1 - 300 µM[2] | Caco-2 / Rhodamine 123 Accumulation[2] |
| Verapamil | First-Generation | IC50: 6.5 µM[3] | Caco-2 / Fexofenadine Transport[3] |
| Elacridar (GF120918) | Third-Generation | IC50: 0.05 µM[4][5] | MCF7R / Rhodamine 123 Accumulation[4] |
| Tariquidar (XR9576) | Third-Generation | Kd: 5.1 nM[6]; IC50: 43 nM (ATPase)[6] | Membrane Vesicles / ATPase Activity[6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kd (Dissociation constant) reflects the binding affinity of the inhibitor to P-gp.
Experimental Protocol: Rhodamine 123 Accumulation Assay
The inhibitory effect of compounds on P-gp is commonly assessed by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.[4] P-gp-overexpressing cells will actively efflux the dye, resulting in low intracellular fluorescence. In the presence of an inhibitor, this efflux is blocked, leading to a measurable increase in fluorescence.[4][7]
Below is a detailed methodology for this key experiment.
1. Cell Culture and Seeding:
-
Cell Line: Human colorectal adenocarcinoma cells (Caco-2) are commonly used as they form a polarized monolayer and express P-gp.[2][8]
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded onto 96-well, black, clear-bottom plates at a density of approximately 100,000 cells per well and allowed to adhere overnight.[9]
2. Assay Procedure:
-
Pre-incubation: The cell culture medium is removed, and cells are washed with a warm buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Inhibitor Addition: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) and known inhibitors (e.g., Verapamil as a positive control) in the buffer for a specified time (e.g., 30-60 minutes) at 37°C. A vehicle control (e.g., DMSO) is also included.[9]
-
Substrate Addition: A solution containing the P-gp substrate, Rhodamine 123 (e.g., at a final concentration of 5-10 µM), is added to all wells.
-
Incubation: The plate is incubated for 60-90 minutes at 37°C, protected from light.[10]
-
Termination and Washing: The incubation is terminated by removing the solution from the wells. The cell monolayer is then washed multiple times with ice-cold buffer to remove extracellular dye.
3. Data Acquisition and Analysis:
-
Cell Lysis: A lysis buffer is added to each well to release the intracellular Rhodamine 123.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[9]
-
Data Normalization: The fluorescence readings can be normalized to the protein content in each well to account for any variations in cell number.
-
IC50 Calculation: The increase in fluorescence intensity relative to the vehicle control indicates P-gp inhibition. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 1. Workflow for Rhodamine 123 accumulation assay to assess P-gp inhibition.
Signaling Pathway Involvement
While the direct mechanism of P-gp inhibition by this compound requires further elucidation, it is noteworthy that this compound is also known as an activator of the PI3K/Akt pathway.[2] This pathway is involved in various cellular processes, and its interplay with P-gp expression and function is an area of active research.
Figure 2. Logical relationship of this compound inhibiting P-gp mediated drug efflux.
Conclusion
This compound demonstrates a clear inhibitory effect on P-glycoprotein, as evidenced by its ability to increase the intracellular concentration of P-gp substrates in Caco-2 cells.[2] While it may not possess the nanomolar potency of third-generation inhibitors like Tariquidar, its activity within a low-micromolar range positions it as a compound of significant interest for further investigation. Its natural origin could also be advantageous in terms of biocompatibility. Future studies should focus on determining a precise IC50 value for its P-gp inhibitory activity and elucidating its exact mechanism of action to fully understand its potential in overcoming multidrug resistance in clinical applications.
References
- 1. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fexofenadine transport in Caco-2 cells: inhibition with verapamil and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of vinblastine, colchicine, and verapamil on rhodamine 123 accumulation in human P-glycoprotein-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
comparing the anticancer activity of 1-Monopalmitin across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activity of 1-Monopalmitin across various cancer cell lines, based on available experimental data. Current research predominantly focuses on its effects on non-small cell lung cancer (NSCLC), revealing a consistent mechanism of action involving the PI3K/Akt signaling pathway. This document summarizes key quantitative data, outlines experimental protocols for pivotal assays, and visualizes the underlying molecular pathways.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound have been most extensively studied in non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, demonstrate its efficacy in inhibiting the proliferation of these cancer cells.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Non-Small Cell Lung Cancer | 50-58 | [1] |
| SPC-A1 | Non-Small Cell Lung Cancer | 50-58 | [1] |
| H460 | Non-Small Cell Lung Cancer | 50-58 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 50-58 | [1] |
Note: Data on the anticancer activity of this compound in other cancer cell lines such as breast, prostate, colon, leukemia, and melanoma is currently limited in publicly available research.
Mechanism of Action: Insights from Lung Cancer Studies
In NSCLC cell lines, this compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the modulation of the PI3K/Akt signaling pathway.[2][3] This ultimately leads to cell cycle arrest, apoptosis, and the induction of protective autophagy.[2][3]
Signaling Pathway of this compound in NSCLC
The following diagram illustrates the proposed signaling cascade initiated by this compound in lung cancer cells.
Caption: Signaling pathway of this compound in NSCLC cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound and a vehicle control for a specified duration (e.g., 48 hours).
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Workflow:
Caption: Workflow for apoptosis analysis by flow cytometry.
Detailed Steps:
-
Cell Collection: After treatment with this compound, harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for PI3K/Akt Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
Workflow:
Caption: Workflow for Western blotting.
Detailed Steps:
-
Protein Extraction: Lyse the treated cells in a suitable buffer to release the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PI3K, Akt, phospho-Akt) and then with a secondary antibody conjugated to an enzyme.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence) and capture the image.
Conclusion
Current evidence strongly suggests that this compound is a promising anticancer agent, particularly for non-small cell lung cancer. Its mechanism of action through the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest, is well-documented in this cancer type.[2][3] Further research is warranted to explore the efficacy and mechanisms of this compound in a broader range of cancer cell lines to fully elucidate its therapeutic potential.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
